Alexine vs. Castanospermine Stereoisomer: 19-Fold Anti-HIV Potency Differential
The 7,7a-diepialexine stereoisomer of alexine exhibits anti-HIV activity with an IC50 of 0.38 mM, which is 19-fold less potent than the indolizidine alkaloid castanospermine (IC50 = 0.02 mM) under identical assay conditions. The parent compound alexine itself shows no significant anti-HIV activity, underscoring that stereochemistry—not just core scaffold—determines biological efficacy [1].
| Evidence Dimension | Anti-HIV-1 growth inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.38 mM (7,7a-diepialexine stereoisomer) |
| Comparator Or Baseline | Castanospermine, IC50 = 0.02 mM |
| Quantified Difference | 19-fold less potent than castanospermine |
| Conditions | HIV-1 growth inhibition assay; purified pig kidney α-glucosidase 1 inhibition; gp160 cleavage reduction |
Why This Matters
Researchers studying HIV glycoprotein processing must differentiate between alexine stereoisomers and castanospermine, as potency varies by nearly 20-fold between compounds.
- [1] Taylor, D. L., Nash, R., Fellows, L. E., Kang, M. S., & Tyms, A. S. (1992). Naturally occurring pyrrolizidines: inhibition of α-glucosidase 1 and anti-HIV activity of one stereoisomer. Antiviral Chemistry and Chemotherapy, 3(5), 273-277. View Source
